5-isopropyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The compound has various substituents including isopropyl, nitrophenyl, and phenyl groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The isoxazole ring would likely contribute to the compound’s reactivity and possibly also its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the isoxazole ring and the various substituents. For example, the nitro group could contribute to the compound’s reactivity .Scientific Research Applications
- Thiazolidinone derivatives, including the compound , have demonstrated antimicrobial properties . Researchers have investigated their effectiveness against various pathogens, including bacteria and fungi. Further studies could explore their potential as novel antimicrobial agents.
- The thiazolidinone ring system has been associated with anticonvulsant activity . Investigating the specific effects of our compound on seizure models could provide valuable insights for epilepsy management.
- Some thiazolidinone derivatives exhibit anti-HIV activity . Researchers could explore whether our compound shows similar effects, potentially contributing to the development of new antiretroviral therapies.
- Thiazolidinones have been investigated for their anti-inflammatory properties . Our compound might be worth exploring in models of inflammation-related diseases, such as rheumatoid arthritis or inflammatory bowel disease.
- Thiazolidinone derivatives have shown promise as potential anticancer agents . Researchers could evaluate our compound’s cytotoxicity, selectivity, and mechanism of action against cancer cell lines.
- Thiazolidinones are known for their antidiabetic effects . Investigating whether our compound affects insulin sensitivity, glucose metabolism, or other relevant pathways could be valuable.
- Given the importance of new anti-tubercular agents, researchers could explore our compound’s activity against Mycobacterium tuberculosis . This could involve in vitro and in vivo studies to assess its potential as a novel TB drug.
Antimicrobial Activity
Anticonvulsant Properties
Anti-HIV Potential
Anti-Inflammatory Effects
Anticancer Investigations
Antidiabetic Applications
Tuberculosis Research: (additional field):
Future Directions
properties
IUPAC Name |
3-(4-nitrophenyl)-2-phenyl-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12(2)21-19(24)16-17(13-8-10-15(11-9-13)23(26)27)22(28-18(16)20(21)25)14-6-4-3-5-7-14/h3-12,16-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXLHONTKXYEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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